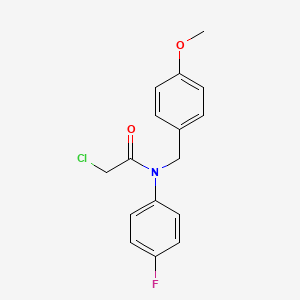![molecular formula C7H9NOS2 B1518836 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one CAS No. 1000932-28-4](/img/structure/B1518836.png)
1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one
Übersicht
Beschreibung
The compound “1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one” is a thiazole derivative. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are widely used in drug development and have been found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions. For instance, a series of new Betti bases, which are thiazole-based heterocyclic scaffolds, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using various techniques. For instance, the NMR spectrum can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, which can be used to infer its structure .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For instance, research on 1,3,4-oxadiazole derivatives, which share a structural resemblance to thiazole compounds, revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. These compounds form protective layers on the metal surface, suggesting potential applications of thiazole derivatives in corrosion protection (P. Ammal, M. Prajila, A. Joseph, 2018) .
Catalysis
Sulfuric acid derivatives, acting as recyclable catalysts, have been used in condensation reactions to synthesize various organic compounds, indicating the role of sulfur-containing compounds in facilitating chemical transformations. This aligns with the potential catalytic applications of thiazole sulfanyl derivatives in organic synthesis (S. Tayebi, Mojtaba Baghernejad, D. Saberi, K. Niknam, 2011) .
Antimicrobial Applications
Thiazole and its derivatives have been explored for their antimicrobial properties. Synthesis of new thiazolidinone, thiazoline, and thiophene derivatives from key intermediates shows that some of these compounds exhibit promising antimicrobial activities. This suggests the potential use of thiazole sulfanyl derivatives in developing new antimicrobial agents (M. Gouda, M. A. Berghot, A. Shoeib, A. Khalil, 2010) .
Pharmaceutical Research
In pharmaceutical research, thiazole derivatives have been evaluated for their potential as anti-Helicobacter pylori agents. Studies on benzimidazole-thiazole compounds demonstrated their effectiveness against various strains of H. pylori, including those resistant to common antibiotics. This indicates the role of thiazole sulfanyl compounds in developing novel antimicrobial therapies (D. Carcanague, Y. Shue, M. A. Wuonola, et al., 2002) .
Material Sciences
Thiazole derivatives have also been investigated for their applications in material sciences, particularly in molecular aggregation and photophysical studies. For example, the study of molecular aggregation in thiadiazole derivatives provides insights into the effects of substituent groups on molecule aggregation interactions, which is crucial for developing materials with specific optical properties (A. Matwijczuk, Dariusz Kluczyk, et al., 2016) .
Zukünftige Richtungen
Thiazole derivatives have shown a wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and anthelmintic activities . Therefore, future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Additionally, the development of more efficient and environmentally friendly synthesis methods for thiazole derivatives could also be a promising area of future research .
Eigenschaften
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c1-5(9)4-10-7-8-3-6(2)11-7/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCNJXULUHHSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)SCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)

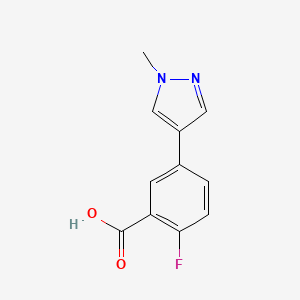
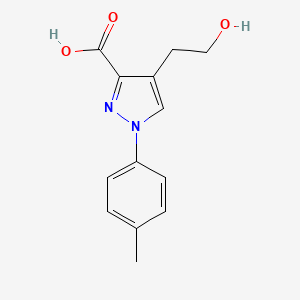
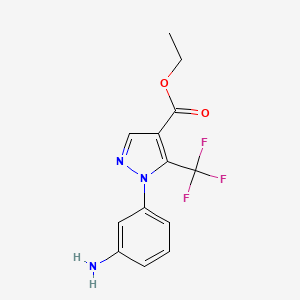
![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
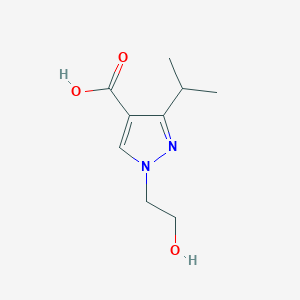
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
